molecular formula C8H10FNO2 B12285245 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

Cat. No.: B12285245
M. Wt: 171.17 g/mol
InChI Key: IJPXZLSYUCMUFT-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol is a chemical compound that features a phenol group substituted with an amino and a hydroxyethyl group, along with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol typically involves the introduction of the amino and hydroxyethyl groups onto a fluorophenol precursor. One common method involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide in the presence of a base to form the corresponding hydroxyethyl derivative. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can lead to various substituted phenols.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-3-bromophenol
  • 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
  • (S)-2-(2-((3’-(1-amino-2-hydroxyethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)acetic acid

Uniqueness

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2

InChI Key

IJPXZLSYUCMUFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CO)N

Origin of Product

United States

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